methyl-1H-1,2,4-triazolecarboxylate chemical properties and structure
methyl-1H-1,2,4-triazolecarboxylate chemical properties and structure
Introduction: Methyl-1H-1,2,4-triazole-3-carboxylate is a heterocyclic organic compound that serves as a critical building block in the synthesis of various pharmaceutical agents. Its structural features, particularly the 1,2,4-triazole ring, make it a versatile precursor for creating complex molecules. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis protocols, and key applications, with a focus on its pivotal role as a primary intermediate in the production of the broad-spectrum antiviral drug, Ribavirin.[1][2][3] The information is tailored for researchers, chemists, and professionals in the field of drug development.
Chemical Structure and Identifiers
The molecule consists of a five-membered 1,2,4-triazole ring substituted with a methyl carboxylate group at the 3-position. The presence of three nitrogen atoms in the heterocyclic ring imparts unique chemical properties and reactivity.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 4928-88-5[4][5] |
| Molecular Formula | C₄H₅N₃O₂[1][4][5] |
| Molecular Weight | 127.10 g/mol [1][5] |
| IUPAC Name | methyl 1H-1,2,4-triazole-3-carboxylate[5] |
| InChI | 1S/C4H5N3O2/c1-9-4(8)3-5-2-6-7-3/h2H,1H3,(H,5,6,7)[4] |
| InChIKey | QMPFMODFBNEYJH-UHFFFAOYSA-N[4] |
| SMILES | COC(=O)c1nc[nH]n1 |
Physicochemical Properties
Methyl-1H-1,2,4-triazole-3-carboxylate is typically supplied as a white to off-white crystalline powder, a form that is convenient for handling and storage in a laboratory setting.[1] Its high melting point suggests significant thermal stability, a valuable characteristic for an intermediate that may be subjected to heat during synthetic processes.[1]
Table 2: Physicochemical Data
| Property | Value |
|---|---|
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 196-199 °C[1] |
| Boiling Point | 283.9 °C at 760 mmHg[1] |
| Flash Point | > 120 °C[1] |
| Purity (Assay) | ≥ 98.0% (by HPLC)[1] |
| Solubility | Information not widely available, but its structure suggests some polarity. |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of the compound. While raw spectral data is beyond the scope of this guide, the availability of standard spectral analyses is noted below.
Table 3: Available Spectroscopic Information
| Technique | Instrument/Method |
|---|---|
| FTIR Spectroscopy | Bruker Tensor 27 FT-IR (KBr Pellet Technique)[5] |
| ATR-IR Spectroscopy | Bruker Tensor 27 FT-IR (ATR-Neat Technique)[5] |
| Raman Spectroscopy | Bruker MultiRAM Stand Alone FT-Raman Spectrometer[5] |
Synthesis Protocols and Experimental Workflows
Several synthetic routes to Methyl-1H-1,2,4-triazole-3-carboxylate have been established. The choice of method often depends on the availability of starting materials, scalability, and safety considerations.
This method involves the direct esterification of the corresponding carboxylic acid.
-
Reactants : 5-Amino-1,2,4-triazole-3-carboxylic acid, Methanol (reagent and solvent), a strong acid catalyst (e.g., sulfuric acid).
-
Procedure :
-
Suspend 5-Amino-1,2,4-triazole-3-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
The resulting precipitate of methyl 5-amino-1,2,4-triazole-3-carboxylate is filtered and dried.
-
The amino group is subsequently removed via a diazotization reaction followed by reduction to yield the final product.[2] Note: The diazotization step involves potentially explosive intermediates and requires strict safety protocols.
-
A safer, patented route avoids the hazardous diazotization step.[3]
-
Reactants : Thiosemicarbazide, Oxalic acid, Nitric acid, Methanol, Sulfuric acid.[3]
-
Procedure :
-
Step 1 (Cyclization) : React thiosemicarbazide with oxalic acid in water in a one-pot reaction to form an intermediate (2-mercapto-1H-1,2,4-triazole-3-carboxylic acid).[3]
-
Step 2 (Desulfurization) : Remove the mercapto group from the intermediate using nitric acid (e.g., 50% concentration at 60°C for 6 hours) to yield 1H-1,2,4-triazole-3-carboxylic acid.[3]
-
Step 3 (Esterification) : Perform an esterification reaction on the resulting carboxylic acid with methanol, catalyzed by sulfuric acid, to obtain the final product, Methyl-1H-1,2,4-triazole-3-carboxylate.[3] This route is noted for its operational simplicity and improved safety profile.[3]
-
Caption: A simplified workflow of the non-diazotization synthesis method.
Reactivity and Key Applications
The reactivity of the triazole ring system makes Methyl-1H-1,2,4-triazole-3-carboxylate a valuable and versatile building block in organic synthesis.[1] Its primary and most significant application is serving as the key precursor for the synthesis of Ribavirin, a guanosine analog with potent antiviral activity against a wide range of RNA and DNA viruses.[1][2] The demand for Ribavirin directly drives the industrial-scale production of this intermediate.[3]
It is also utilized in the preparation of 1H-1,2,4-triazole-3-carbohydrazide and other complex nucleoside analogues for antiviral and anticancer research.[2]
Caption: Logical flow from intermediate to the antiviral drug Ribavirin.
Biological Context
While Methyl-1H-1,2,4-triazole-3-carboxylate itself is not known for direct biological activity, its derivatives are of immense interest. The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous drugs with diverse activities, including antifungal, antiviral, and anticancer properties.[6] For instance, derivatives of 1,2,4-triazole-3-carboxamide (the aglycone of Ribavirin) have been synthesized and evaluated for their antiproliferative effects in cancer cell lines and for antimicrobial potential.[7] The significance of the title compound is therefore rooted in its ability to provide access to these biologically active molecules.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl-1H-1,2,4-triazole-3-carboxylate is classified with several hazards. Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95), should be used when handling this compound.
Table 4: GHS Hazard and Precautionary Statements
| Classification | Code | Description |
|---|---|---|
| Hazard Class | Skin Irrit. 2 | Causes skin irritation[5] |
| Eye Irrit. 2 | Causes serious eye irritation[5] | |
| STOT SE 3 | May cause respiratory irritation[5] | |
| Signal Word | Warning | |
| Hazard Statements | H315 | Causes skin irritation |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation | |
| Precautionary Statements | P261, P264, P271, P280 | Avoid breathing dust, wash skin thoroughly, use outdoors, wear protective gear |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Conclusion
Methyl-1H-1,2,4-triazole-3-carboxylate is a high-value chemical intermediate with well-defined properties and established synthetic routes. Its central role in the production of Ribavirin underscores its importance in the pharmaceutical industry. A thorough understanding of its chemistry, handling requirements, and synthetic pathways is essential for researchers and developers working on antiviral therapies and other areas of medicinal chemistry. The ongoing exploration of new derivatives based on its 1,2,4-triazole core promises to yield novel therapeutic agents in the future.
References
- 1. nbinno.com [nbinno.com]
- 2. Methyl 1,2,4-triazole-3-carboxylate | 4928-88-5 [chemicalbook.com]
- 3. CN105037284A - Novel method for synthesis of methyl 1,2,4-triazole-3-carboxylate through non-diazotiation method - Google Patents [patents.google.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
